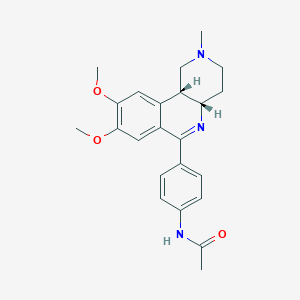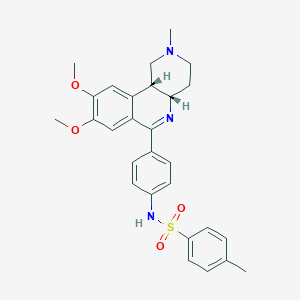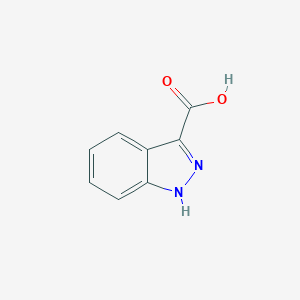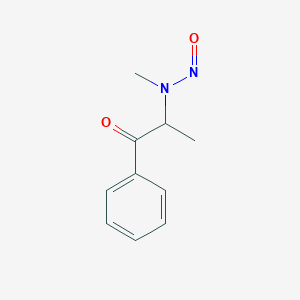
2-(N-Nitroso-N-methylamino)propiophenone
Übersicht
Beschreibung
2-(N-Nitroso-N-methylamino)propiophenone (NMAP) is a chemical compound that has been extensively studied for its potential applications in scientific research. NMAP is a nitrosamine compound that is commonly used as a photoinitiator in polymerization reactions. The compound is also known for its ability to generate nitric oxide (NO) upon exposure to light, which makes it a valuable tool for studying NO-mediated biological processes. In
Wirkmechanismus
The mechanism of action of 2-(N-Nitroso-N-methylamino)propiophenone involves the generation of NO upon exposure to light. The NO generated by 2-(N-Nitroso-N-methylamino)propiophenone can activate various signaling pathways in cells, leading to a range of biological effects. For example, NO can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which can regulate smooth muscle relaxation and platelet aggregation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(N-Nitroso-N-methylamino)propiophenone depend on the concentration of the compound and the duration of exposure. At low concentrations, 2-(N-Nitroso-N-methylamino)propiophenone can stimulate the production of NO, which can have beneficial effects on various biological systems. For example, NO can regulate blood pressure, inhibit platelet aggregation, and modulate neuronal signaling.
At high concentrations, 2-(N-Nitroso-N-methylamino)propiophenone can be toxic to cells and tissues. The toxicity of 2-(N-Nitroso-N-methylamino)propiophenone is thought to be due to the generation of reactive oxygen species (ROS), which can damage cellular membranes and proteins. The toxicity of 2-(N-Nitroso-N-methylamino)propiophenone can be mitigated by the addition of antioxidants, such as vitamin C and vitamin E.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(N-Nitroso-N-methylamino)propiophenone in lab experiments include its ability to generate NO upon exposure to light, its precise control over polymerization reactions, and its ability to modulate various biological processes. However, there are also limitations to the use of 2-(N-Nitroso-N-methylamino)propiophenone. For example, 2-(N-Nitroso-N-methylamino)propiophenone can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments. Additionally, the use of 2-(N-Nitroso-N-methylamino)propiophenone requires specialized equipment, such as a light source and a spectrophotometer, which can be expensive.
Zukünftige Richtungen
There are several future directions for research on 2-(N-Nitroso-N-methylamino)propiophenone. One area of research is the development of new photoinitiators that can generate NO more efficiently than 2-(N-Nitroso-N-methylamino)propiophenone. Another area of research is the development of new materials that can be synthesized using 2-(N-Nitroso-N-methylamino)propiophenone as a photoinitiator. Finally, there is a need for further research on the toxicity of 2-(N-Nitroso-N-methylamino)propiophenone and its potential effects on human health.
Synthesemethoden
The synthesis of 2-(N-Nitroso-N-methylamino)propiophenone involves the reaction of 2-bromo-1-phenylpropan-1-one with N-methyl-N-nitrosourea (MNU) in the presence of a base such as sodium hydride. The reaction proceeds through an S-alkylation mechanism to produce 2-(N-Nitroso-N-methylamino)propiophenone as the final product. The yield of 2-(N-Nitroso-N-methylamino)propiophenone can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Wissenschaftliche Forschungsanwendungen
2-(N-Nitroso-N-methylamino)propiophenone has been widely used in scientific research for its unique properties. One of the main applications of 2-(N-Nitroso-N-methylamino)propiophenone is as a photoinitiator in polymerization reactions. 2-(N-Nitroso-N-methylamino)propiophenone can be used to initiate the polymerization of various monomers, such as acrylates, methacrylates, and vinyl monomers. The use of 2-(N-Nitroso-N-methylamino)propiophenone as a photoinitiator allows for the precise control of polymerization reactions, which is important in the development of advanced materials.
Another important application of 2-(N-Nitroso-N-methylamino)propiophenone is in the study of NO-mediated biological processes. 2-(N-Nitroso-N-methylamino)propiophenone can generate NO upon exposure to light, which makes it a valuable tool for investigating the role of NO in various biological systems. For example, 2-(N-Nitroso-N-methylamino)propiophenone has been used to study the effects of NO on vascular smooth muscle cells, platelet aggregation, and neuronal signaling.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVACWACSOJLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911713 | |
| Record name | N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Nitroso-N-methylamino)propiophenone | |
CAS RN |
110505-04-9 | |
| Record name | 2-(N-Nitroso-N-methylamino)propiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110505049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

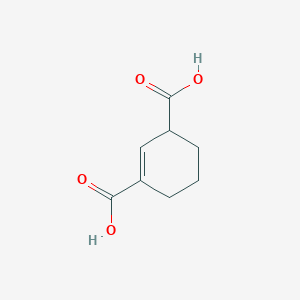
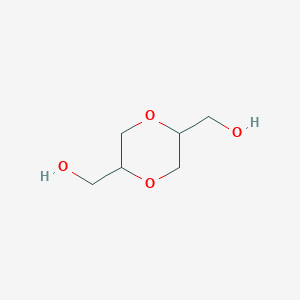
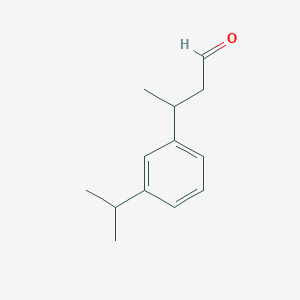
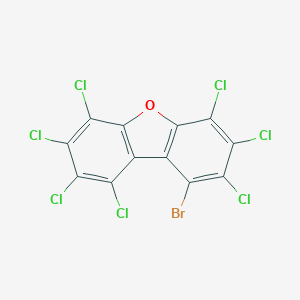
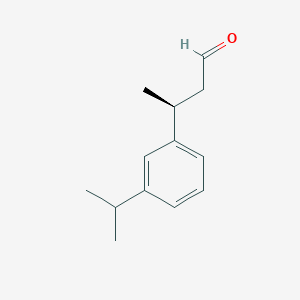
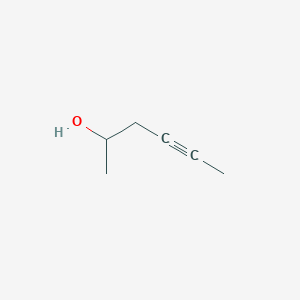
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
